

# Technical Support Center: Preventing Enzymatic Degradation of Levan During Storage

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## Compound of Interest

Compound Name: *Levan*

Cat. No.: *B1592505*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of **levan** during storage.

## Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of **levan** solutions.

Issue 1: Unexpected decrease in the viscosity of my **levan** solution.

- Question: I've noticed a significant drop in the viscosity of my stored **levan** solution. What could be the cause?
- Answer: A decrease in viscosity is a primary indicator of **levan** degradation, where the long polysaccharide chains are broken down into smaller fragments, such as fructooligosaccharides (FOS) and fructose. This degradation is most commonly caused by either enzymatic activity from residual **levanases** or acidic conditions leading to hydrolysis.

Issue 2: My **levan** solution shows the presence of smaller sugars after storage.

- Question: After storing my purified **levan**, analysis by HPLC shows peaks corresponding to fructose and smaller oligosaccharides. Why is this happening?

- Answer: The presence of fructose and fructooligosaccharides (FOS) confirms the degradation of the **levan** polymer.<sup>[1][2]</sup> This is likely due to one of two main factors:
  - Enzymatic Degradation: Contamination with **levanase** enzymes, which actively break down the  $\beta$ -(2,6) linkages in the **levan** structure.<sup>[3][4]</sup>
  - Acid Hydrolysis: Storage at a low pH can cause the hydrolysis of the glycosidic bonds, leading to the breakdown of the polysaccharide.<sup>[1][2]</sup>

Issue 3: I observe batch-to-batch variability in the stability of my **levan** samples.

- Question: Some batches of my **levan** are stable during storage, while others degrade quickly. What could be causing this inconsistency?
- Answer: Batch-to-batch variability in **levan** stability often points to inconsistencies in the purification process. Potential causes include:
  - Incomplete Removal of **Levanases**: Some purification methods may not completely remove **levan**-degrading enzymes produced by the source microorganism.
  - Residual Acidity: Inadequate buffering or neutralization after acidic precipitation or other purification steps can lead to a low pH in the final solution, causing acid hydrolysis.
  - Microbial Contamination: Introduction of microbial contaminants during handling or storage can introduce new enzymes that degrade **levan**.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of **levan** degradation during storage?

A1: The primary causes of **levan** degradation during storage are enzymatic activity from contaminating **levanases** and acid hydrolysis due to improper pH conditions.<sup>[1][2][3]</sup>

**Levanases** are enzymes that specifically cleave the glycosidic bonds of **levan**, while acidic conditions can non-enzymatically break these bonds.

Q2: At what pH is **levan** most stable?

A2: **Levan** is most stable in neutral to slightly alkaline conditions. Acidic conditions, particularly at pH values below 5.5, can lead to significant acid hydrolysis.[1] For long-term storage, it is recommended to maintain the pH of the **levan** solution between 6.0 and 8.0.

Q3: How does temperature affect **levan** stability?

A3: Higher temperatures accelerate the rate of both enzymatic degradation and acid hydrolysis. **Levan** is significantly more stable at lower temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is the best practice to minimize degradation. **Levan** was reported to be stable for 120 hours at 25-30°C, but degraded at 55-60°C.[1]

Q4: How can I inactivate residual **levanase** enzymes in my **levan** preparation?

A4: Thermal inactivation is a common method to denature and inactivate residual enzymes. This typically involves heating the **levan** solution to a specific temperature for a defined period. A general guideline is to heat the solution to 60-100°C.[5] However, the exact temperature and duration should be optimized to ensure complete enzyme inactivation without causing significant thermal degradation of the **levan** itself.

Q5: What are the best practices for long-term storage of **levan** solutions?

A5: For optimal long-term stability, **levan** solutions should be:

- Buffered to a neutral pH: Use a suitable buffer, such as a phosphate buffer, to maintain a pH between 6.0 and 8.0.
- Stored at low temperatures: Freeze the solution at -20°C or -80°C.
- Sterile filtered: To prevent microbial growth, which could introduce degrading enzymes, filter the solution through a 0.22 µm filter before storage.
- Stored in appropriate containers: Use sterile, nuclease-free containers to prevent contamination.

Q6: How can I detect **levan** degradation?

A6: **Levan** degradation can be detected by monitoring changes in its physical and chemical properties. Common methods include:

- Viscometry: A decrease in the viscosity of the solution indicates a reduction in the polymer's molecular weight.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect and quantify the appearance of degradation products such as fructose and fructooligosaccharides (FOS).
- Gel Permeation Chromatography (GPC): GPC can be used to monitor changes in the molecular weight distribution of the **levan** polymer. A shift towards lower molecular weights is indicative of degradation.

## Data Presentation

Table 1: Effect of pH and Temperature on **Levan** Degradation

pH	Temperature (°C)	Incubation Time (hours)	Levan Degraded (%)	Primary Degradation Products	Reference
3.75	55	120	100	Fructose, Glucose, FOS	<a href="#">[2]</a>
3.95	60	120	90	Fructose, Glucose, FOS	<a href="#">[2]</a>
4.5	60	120	70	Fructose, Glucose, FOS	<a href="#">[2]</a>
3.9	30	120	Not degraded	-	<a href="#">[1]</a>
N/A	25	120	Not degraded	-	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Preparation of Buffered **Levan** Solution for Long-Term Storage

- **Dissolve **Levan**:** Dissolve the purified **levan** powder in a sterile, pyrogen-free buffer solution (e.g., 50 mM sodium phosphate buffer) to the desired concentration.
- **Adjust pH:** Adjust the pH of the solution to between 7.0 and 7.5 using sterile 0.1 M NaOH or 0.1 M HCl while gently stirring.
- **Sterile Filtration:** Filter the buffered **levan** solution through a 0.22 µm sterile filter into a sterile, nuclease-free storage container.
- **Aliquoting:** Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C or -80°C for long-term storage.

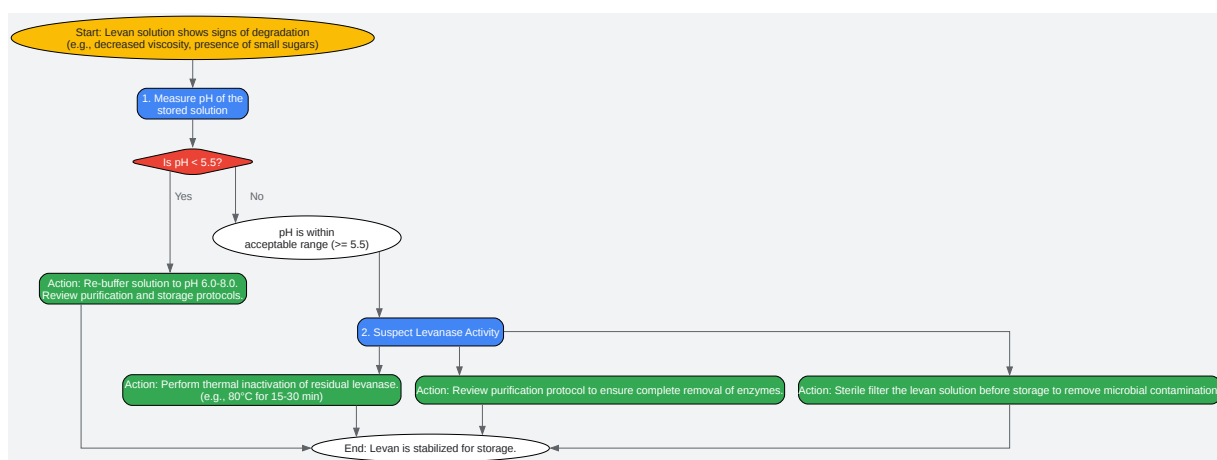
### Protocol 2: Thermal Inactivation of Residual **Levanase**

- **Prepare **Levan** Solution:** Dissolve the **levan** sample in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
- **Heat Treatment:** Place the **levan** solution in a water bath pre-heated to 80°C.
- **Incubation:** Incubate the solution for 15-30 minutes. The optimal time may need to be determined empirically for your specific **levan** preparation.
- **Cooling:** Immediately cool the solution on ice to prevent further non-specific degradation of the **levan**.
- **Centrifugation (Optional):** Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any denatured protein.
- **Transfer Supernatant:** Carefully transfer the supernatant containing the **levan** to a new sterile tube.
- **Storage:** Proceed with Protocol 1 for long-term storage.

### Protocol 3: Detection of **Levan** Degradation Products by HPLC

- **Sample Preparation:** Dilute the stored **levan** sample to a suitable concentration (e.g., 1 mg/mL) with deionized water. Filter the sample through a 0.45 µm syringe filter.
- **HPLC System:** Use an HPLC system equipped with a refractive index (RI) detector.
- **Column:** A carbohydrate analysis column (e.g., an amino-based column) is suitable for separating fructose, sucrose, and small oligosaccharides.
- **Mobile Phase:** A typical mobile phase is an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
- **Flow Rate:** Set the flow rate to approximately 1.0 mL/min.
- **Injection Volume:** Inject 10-20 µL of the prepared sample.
- **Analysis:** Run the analysis and compare the resulting chromatogram to standards of fructose and fructooligosaccharides to identify and quantify degradation products. The appearance of peaks corresponding to these standards indicates **levan** degradation.

## Mandatory Visualization



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Caption: Troubleshooting workflow for **levan** degradation.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)